molecular formula C10H11F2N B13528341 Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine

Rel-((1S,3S)-2,2-difluoro-3-phenylcyclopropyl)methanamine

Cat. No.: B13528341
M. Wt: 183.20 g/mol
InChI Key: YCXOVPSNSFZFHT-RKDXNWHRSA-N
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Description

rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine is a chemical compound characterized by its unique cyclopropyl structure with two fluorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of a phenyl-substituted alkene with a difluorocarbene source under controlled conditions to form the cyclopropyl ring. Subsequent amination can be achieved using reagents such as ammonia or primary amines under appropriate conditions .

Industrial Production Methods

Industrial production of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine is unique due to its phenyl group, which imparts distinct chemical and biological properties compared to similar compounds. This structural feature can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

[(1S,3S)-2,2-difluoro-3-phenylcyclopropyl]methanamine

InChI

InChI=1S/C10H11F2N/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7/h1-5,8-9H,6,13H2/t8-,9-/m1/s1

InChI Key

YCXOVPSNSFZFHT-RKDXNWHRSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2[C@H](C2(F)F)CN

Canonical SMILES

C1=CC=C(C=C1)C2C(C2(F)F)CN

Origin of Product

United States

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